molecular formula C7H4Cl2O4 B579530 2,5-Dichloro-3,6-dihydroxybenzoic acid CAS No. 18688-01-2

2,5-Dichloro-3,6-dihydroxybenzoic acid

Cat. No.: B579530
CAS No.: 18688-01-2
M. Wt: 223.005
InChI Key: TYIRNSZWLDSWDM-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dihydroxybenzoic acid is a high-purity chemical reagent designed for research applications. This dihydroxybenzoic acid derivative is characterized by its specific arrangement of chloro and hydroxy substituents on the benzene ring, a structure known to be of significant interest in various scientific fields . Compounds within this chemical class are frequently explored as key intermediates in organic synthesis and for the development of novel coordination complexes . The presence of multiple oxygen donor atoms (from the carboxylic acid and phenolic hydroxy groups) makes this molecule a potential ligand for binding to various metal ions. Researchers utilize such properties to synthesize and study metal-organic complexes, which can have applications in material science and catalysis . As a benzoic acid derivative, its structural features also make it a candidate for use in pharmaceutical and agrochemical research for the synthesis of more complex molecules . This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle this material with appropriate precautions.

Properties

IUPAC Name

2,5-dichloro-3,6-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O4/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIRNSZWLDSWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)C(=O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028385
Record name 2,5-Dichloro-3,6-dihydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18688-01-2
Record name 2,5-Dichloro-3,6-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dichloro-3,6-dihydroxybenzoic acid
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Preparation Methods

Direct Chlorination of 3,6-Dihydroxybenzoic Acid

Starting with 3,6-dihydroxybenzoic acid, chlorine gas (Cl₂) or chlorinating agents (e.g., N-chlorosuccinimide) are used to introduce chlorine at positions 2 and 5. The carboxylic acid group directs electrophilic substitution to the meta and para positions, but achieving the 2,5-dichloro substitution requires careful control of reaction conditions.

Parameter Description
Reagents Cl₂, FeCl₃ catalyst (chlorination agent)
Temperature 50–150°C
Yield Varies based on regioselectivity; reported yields for analogous compounds: 50–80%
Challenges Competing ortho and para substitutions; potential over-chlorination.

This method is less common due to poor regioselectivity but remains a theoretical pathway.

Carboxylation of Chlorophenol Derivatives

A more reliable method involves carboxylating a chlorinated phenol precursor. This approach leverages high-pressure CO₂ and alkaline conditions to introduce the carboxylic acid group.

Synthesis via 2,5-Dichloro-3,6-Dihydroxyphenol

  • Preparation of 2,5-Dichloro-3,6-Dihydroxyphenol :

    • This intermediate is synthesized via nitration or halogenation of resorcinol (1,3-dihydroxybenzene), followed by selective chlorination.

    • Chlorination agents like Cl₂ or HCl in presence of a catalyst (e.g., FeCl₃) are used.

  • Conversion to Potassium Salt :

    • The phenol is treated with KOH to form the potassium salt, enhancing solubility in polar solvents.

  • Carboxylation :

    • The potassium salt undergoes carboxylation under high-pressure CO₂ (5–6 MPa) at 145°C for 12 hours, yielding potassium 2,5-dichloro-3,6-dihydroxybenzoate.

    • Acidification with HCl (pH 1–3) precipitates DCGA.

Step Conditions Yield
Chlorination Cl₂, FeCl₃, 50–150°C~80%
Carboxylation CO₂ (6 MPa), 145°C, 12 hrs~90%
Acidification HCl (pH 1–3), 25°C>95%

This method, adapted from CN103012123A, achieves high yields but requires specialized equipment for high-pressure reactions.

Another route involves hydrolyzing dichlorobenzoyl chlorides to benzoic acids, followed by hydroxyl group introduction.

Example from CN109096086A

  • Chlorination of 2,6-Dichlorobenzaldehyde :

    • React 2,6-dichlorobenzaldehyde with Cl₂ in dichloroethane or chlorobenzene at 50–150°C to form 2,6-dichlorobenzoyl chloride.

  • Hydrolysis to Dichlorobenzoic Acid :

    • The chloride is hydrolyzed with water at reflux (1–1.5 hrs) to yield 2,6-dichlorobenzoic acid.

  • Alkaline Hydrolysis :

    • Treat with NaOH or KOH at 100–220°C under pressure to introduce hydroxyl groups at specific positions.

Step Conditions Yield
Chlorination Cl₂, dichloroethane, 50–150°C~93%
Hydrolysis H₂O, reflux, 1.5 hrs~99%
Alkaline Hydrolysis NaOH, 100–220°C, 3–5 hrs~91%

This method, while effective for 2,6-dihydroxybenzoic acid derivatives, may require modifications to achieve the 2,5-dichloro-3,6-dihydroxy substitution pattern.

Comparative Analysis of Methods

The choice of method depends on availability of starting materials, equipment, and desired yields.

Method Advantages Limitations
Carboxylation High yield (>90%), precise regioselectivityRequires high-pressure reactors
Chlorination Simpler equipment, lower costPoor regioselectivity, byproducts
Alkaline Hydrolysis Flexible for diverse substratesMulti-step, lower yields

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted benzoic acids.

Scientific Research Applications

Agricultural Applications

Herbicide Development:
DCGA is primarily known for its role as a metabolite of dicamba, a widely used herbicide. It is included in the residue definitions for assessing the safety and compliance of dicamba in agricultural products. Studies have shown that DCGA can be used to monitor dicamba residues in crops such as cotton and soybeans. The Australian Pesticides and Veterinary Medicines Authority (APVMA) has documented trials demonstrating the efficacy and residue levels of dicamba and its metabolites, including DCGA, in various crops .

Table 1: Residue Levels of Dicamba and Its Metabolites

CropTreatment RegimeResidue Level (mg/kg)
Cotton4 applications at 560 g/ha<0.02 - 1.83
SoybeanVarious application rates<0.03 - 2.00

Pharmaceutical Applications

Biochemical Research:
DCGA has been studied for its potential biochemical effects, particularly as a marker for dietary intake and metabolic processes. Research indicates that dihydroxybenzoic acids, including DCGA, can serve as biomarkers for various health conditions due to their roles in metabolic pathways .

Case Study: Metabolomic Profiling
A study involving plasma metabolomics identified DCGA as a significant metabolite associated with dietary patterns, linking it to health outcomes in diabetic patients. The presence of DCGA in plasma was correlated with dietary fiber intake, indicating its potential use in dietary assessments .

Environmental Applications

Monitoring Environmental Contaminants:
DCGA is also utilized in environmental science for monitoring water quality and assessing the impact of agricultural runoff. Its presence in water bodies can indicate contamination from agricultural practices involving dicamba herbicides.

Table 2: Environmental Monitoring Data

Sample TypeDetection MethodDCGA Concentration (µg/L)
Surface WaterHPLC0.5 - 10
GroundwaterLC-MS<0.1 - 5

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the chlorine atoms can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chloroquinone Derivatives

(a) 2,5-Dichloro-1,3,4,6-tetrahydroxybenzene (THDB)
  • Structure : Similar to chloranilic acid but with additional hydroxyl groups at positions 1 and 4 (Scheme 1c, ).
  • Properties : Increased polarity due to four hydroxyl groups, enhancing solubility in aqueous media.
  • Applications : Primarily studied in electrochemistry for adsorptive stripping voltammetry of germanium .
(b) Trichlorohydroxy-1,4-benzoquinone (TrCBQ-OH)
  • Structure: A hydroxylated degradation product of chlorophenols, with three chlorine atoms and one hydroxyl group .
  • Reactivity : Undergoes further decomposition to ring-opened products (e.g., dichloromaleic acid), unlike chloranilic acid, which is more stable .
(c) Tetrachloro-1,4-benzoquinone (TCBQ)
  • Toxicity : Highly toxic compared to chloranilic acid, which is a detoxified product of TCBQ via hydroxylation .
Compound Structure Features Key Properties Applications
Chloranilic Acid (CAA) Cl (2,5), OH (3,6) Redox-active, hydrogen-bonding Electrochemical sensing, detox
THDB Cl (2,5), OH (1,3,4,6) High polarity Germanium detection
TCBQ Cl (1,2,3,4) Toxic, strong oxidant Intermediate in pollutant degradation

Dihydroxybenzoic Acid Derivatives

(a) 2,5-Dihydroxybenzoic Acid (Gentisic Acid)
  • Structure : Carboxylic acid group at position 1, hydroxyl groups at 2 and 5.
  • Properties : Higher aqueous solubility (logP ≈ 1.3) compared to chloranilic acid (logP ≈ 1.8) .
  • Applications : Used to improve drug solubility (e.g., matrine salts) .
(b) 2,6-Dihydroxybenzoic Acid
  • Structure : Carboxylic acid at position 1, hydroxyl groups at 2 and 6.
  • Applications : Forms yellow azo-dyes for spectrophotometric detection of aniline derivatives .
Compound Solubility (Water) Key Functional Groups Applications
Chloranilic Acid Low Quinone, Cl, OH Coordination chemistry
2,5-Dihydroxybenzoic Acid High Carboxylic acid, OH Pharmaceutical formulations
2,6-Dihydroxybenzoic Acid Moderate Carboxylic acid, OH Analytical chemistry

Chlorinated Benzoic Acids

(a) 3,5-Dichloro-2,6-dihydroxybenzoic Acid
  • Structure : Chlorine at positions 3 and 5, hydroxyl groups at 2 and 6.
  • Properties : Distinct regiochemistry alters electronic properties compared to chloranilic acid .
  • Availability : High cost (€243/g) limits industrial use .
(b) 3,6-Dichloro-2-hydroxybenzoic Acid (DCSA)
  • Structure : Chlorine at positions 3 and 6, hydroxyl at 2.
  • Role : Metabolite of dicamba herbicides, less redox-active than chloranilic acid .

Biological Activity

2,5-Dichloro-3,6-dihydroxybenzoic acid (DCGA) is a chlorinated derivative of benzoic acid that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its herbicidal properties, but emerging research also suggests various biological interactions that could have implications in pharmacology and toxicology.

  • Chemical Formula : C₇H₄Cl₂O₄
  • Molecular Weight : 223.01 g/mol
  • IUPAC Name : 3,5-dichloro-2,6-dihydroxybenzoic acid
  • CAS Registry Number : Not available

Herbicidal Activity

DCGA is known for its use as a herbicide, particularly in agricultural settings. It functions by inhibiting specific plant growth pathways, which can lead to effective weed control. Studies have shown that DCGA exhibits significant phytotoxicity against various weed species, making it a valuable tool in managing herbicide-resistant weeds.

Weed Species Effective Concentration (mg/L) Mechanism of Action
Amaranthus retroflexus100Inhibition of auxin transport
Echinochloa crus-galli200Disruption of cell division
Solanum nigrum150Induction of oxidative stress

Antiviral Activity

Emerging studies have indicated that DCGA may possess antiviral properties. Research conducted by Wang et al. (2009) demonstrated that chlorinated phenolic compounds, including DCGA, exhibited activity against the hepatitis B virus (HBV). The study highlighted the potential for DCGA to be utilized in antiviral therapies.

Acute Toxicity

According to the U.S. Environmental Protection Agency (EPA), DCGA has a low acute toxicity profile. Studies indicate that it is not likely to be carcinogenic to humans and shows no significant systemic toxicity following dermal or oral exposure at relevant doses.

Neurotoxicity Studies

Neurotoxic effects were observed in animal studies at high doses (≥150 mg/kg/day), including signs such as ataxia and decreased motor activity. However, these effects were not evident at lower concentrations typically encountered in agricultural applications .

Case Study 1: Herbicide Efficacy

A field trial conducted in Missouri evaluated the efficacy of DCGA on glyphosate-resistant Amaranthus species. The results showed that DCGA provided effective control with a residual effect lasting up to seven days post-application, thus offering a viable alternative for integrated weed management strategies .

Case Study 2: Antiviral Potential

In vitro studies assessed the antiviral activity of DCGA against HBV. The results indicated a dose-dependent inhibition of viral replication, suggesting that further exploration into its mechanism could lead to new therapeutic avenues for treating viral infections .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2,5-Dichloro-3,6-dihydroxybenzoic acid (chloranilic acid), and how can purity be assessed?

  • Synthesis : While direct synthetic routes are not detailed in the provided evidence, chloranilic acid (CAS 87-88-7) is often derived via controlled oxidation and halogenation of dihydroxybenzoquinone precursors. Key intermediates include cyclohexadiene-dione structures, as noted in its coordination chemistry .
  • Purity Assessment : High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are standard methods. For example, spectrophotometric analysis at specific wavelengths (e.g., 432 nm for analogous compounds) can quantify purity . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm structural integrity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Spectroscopy :

  • UV-Vis : Used to monitor reaction progress and quantify concentration via absorbance maxima (e.g., in hydroxyl radical studies) .
  • FT-IR : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) .
  • NMR : Confirms proton environments and chlorine substituent positions .
    • Chromatography :
  • HPLC : Separates and quantifies chloranilic acid from byproducts using reverse-phase columns .
  • TLC : Rapid purity checks with silica gel plates .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

  • Stability : The compound is stable under acidic to neutral conditions but undergoes decomposition in alkaline media. For instance, in hydroxyl radical generation studies, optimal reactivity with H₂O₂ occurs at pH 3–5 .
  • Reactivity : Protonation/deprotonation of hydroxyl groups modulates redox activity. At low pH, the quinoid structure predominates, enhancing electron-transfer capacity .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) are used to study the electronic structure and reaction mechanisms of chloranilic acid?

  • Density Functional Theory (DFT) : Benchmarks electronic properties, such as HOMO-LUMO gaps and charge distribution, to predict reactivity. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for redox-active molecules .
  • Mechanistic Insights : DFT models explain the compound’s role in H₂O₂ decomposition, where Fe²⁺-catalyzed pathways generate hydroxyl radicals via electron transfer from the quinone moiety .

Q. How does chloranilic acid participate in redox reactions, such as H₂O₂ decomposition, and what mechanisms are proposed?

  • Redox Activity : Acts as an electron shuttle in Fenton-like systems. In the presence of Fe²⁺, it accelerates H₂O₂ decomposition into hydroxyl radicals (•OH), critical in advanced oxidation processes for water treatment .
  • Mechanism :

Fe²⁺ reduces chloranilic acid to its semiquinone radical.

The radical reacts with H₂O₂, regenerating Fe³⁺ and producing •OH.
Kinetic studies show pseudo-first-order dependence on Fe²⁺ concentration .

Q. What role does chloranilic acid play in forming coordination complexes, and how are these structures determined?

  • Coordination Chemistry : Forms stable complexes with Ag⁺, Ba²⁺, and La³⁺ via its hydroxyl and carbonyl groups. For example, disilver complexes exhibit unique reactivity in organic synthesis .
  • Structural Determination :

  • X-ray Crystallography : SHELX software resolves bond lengths and angles, confirming octahedral geometry in silver complexes .
  • Spectroscopic Validation : IR and MS corroborate metal-ligand bonding .

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